molecular formula C9H14N10O10 B14277076 1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane CAS No. 177191-14-9

1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane

Cat. No.: B14277076
CAS No.: 177191-14-9
M. Wt: 422.27 g/mol
InChI Key: XPPFPYSSZPVCBW-UHFFFAOYSA-N
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Description

1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane is a complex organic compound characterized by the presence of multiple azido and nitro functional groups.

Preparation Methods

The synthesis of 1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to azidation and nitration reactions. Common reagents used in these reactions include sodium azide and nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Chemical Reactions Analysis

1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The azido groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include reducing agents like tin hydrides and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of high-energy materials and explosives.

    Biology: The compound’s azido groups make it useful in bioconjugation reactions for labeling biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems.

    Industry: It is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane involves the interaction of its azido and nitro groups with various molecular targets. The azido groups can undergo click chemistry reactions, forming stable triazole linkages. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions are crucial for its applications in materials science and bioconjugation .

Comparison with Similar Compounds

Properties

CAS No.

177191-14-9

Molecular Formula

C9H14N10O10

Molecular Weight

422.27 g/mol

IUPAC Name

1-azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane

InChI

InChI=1S/C9H14N10O10/c10-14-12-5-8(16(20)21,17(22)23)1-3-28-7-29-4-2-9(18(24)25,19(26)27)6-13-15-11/h1-7H2

InChI Key

XPPFPYSSZPVCBW-UHFFFAOYSA-N

Canonical SMILES

C(COCOCCC(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])C(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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